(1r,3r,5R,7R)-N-[3-(pyrrolidin-1-yl)propyl]tricyclo[3.3.1.1~3,7~]decan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1r,3r,5R,7R)-N-[3-(pyrrolidin-1-yl)propyl]tricyclo[3311~3,7~]decan-2-amine is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1r,3r,5R,7R)-N-[3-(pyrrolidin-1-yl)propyl]tricyclo[3.3.1.1~3,7~]decan-2-amine typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the tricyclic core: This is achieved through a series of cyclization reactions.
Introduction of the pyrrolidinyl group: This step involves the reaction of the tricyclic core with a pyrrolidine derivative under specific conditions.
Final amination:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(1r,3r,5R,7R)-N-[3-(pyrrolidin-1-yl)propyl]tricyclo[3.3.1.1~3,7~]decan-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce secondary or tertiary amines.
Scientific Research Applications
Chemistry
In chemistry, (1r,3r,5R,7R)-N-[3-(pyrrolidin-1-yl)propyl]tricyclo[3.3.1.1~3,7~]decan-2-amine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may act on specific molecular targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (1r,3r,5R,7R)-N-[3-(pyrrolidin-1-yl)propyl]tricyclo[3.3.1.1~3,7~]decan-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Tricyclo[3.3.1.1~3,7~]decan-2-amine: A simpler analog without the pyrrolidinyl group.
N-[3-(pyrrolidin-1-yl)propyl]amine: Lacks the tricyclic core structure.
Uniqueness
The uniqueness of (1r,3r,5R,7R)-N-[3-(pyrrolidin-1-yl)propyl]tricyclo[3.3.1.1~3,7~]decan-2-amine lies in its combination of a tricyclic core with a pyrrolidinyl group. This structural feature imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C17H30N2 |
---|---|
Molecular Weight |
262.4 g/mol |
IUPAC Name |
N-(3-pyrrolidin-1-ylpropyl)adamantan-2-amine |
InChI |
InChI=1S/C17H30N2/c1-2-6-19(5-1)7-3-4-18-17-15-9-13-8-14(11-15)12-16(17)10-13/h13-18H,1-12H2 |
InChI Key |
NRCPSSPRJLREJB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CCCNC2C3CC4CC(C3)CC2C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.